3-Fluorobenzidine
Description
3-Fluorobenzidine (CAS: 108543-17-5) is a halogenated derivative of benzidine (4,4'-diaminobiphenyl), where a fluorine atom is introduced at the meta position (3-position) relative to the amino group on each benzene ring . While specific structural data are absent in the provided evidence, its molecular formula can be inferred as C₁₂H₁₀F₂N₂, with a molecular weight of 220.23 g/mol (calculated based on benzidine’s base structure, C₁₂H₁₂N₂, with two hydrogens replaced by fluorine atoms). Benzidine derivatives are historically significant in dye manufacturing, though their use is restricted due to carcinogenicity concerns.
Properties
IUPAC Name |
4-(4-aminophenyl)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJLEUXHPQVGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148582 | |
| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108543-17-5 | |
| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108543175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4,4'-diamine, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorobenzidine can be synthesized through several methods. One common approach involves the diazotization of 3-fluoroaniline followed by reduction. The process typically involves the following steps:
Diazotization: 3-Fluoroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Reduction: The diazonium salt is then reduced using stannous chloride or another reducing agent to yield this compound.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzidines depending on the nucleophile used.
Scientific Research Applications
3-Fluorobenzidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-Fluorobenzidine involves its interaction with various molecular targets. The fluorine atom in the compound enhances its reactivity and allows it to participate in various biochemical pathways. It can act as an inhibitor or activator of enzymes, depending on the specific context. The exact pathways and targets can vary, but it often involves interactions with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 3-Fluorobenzidine with key analogs, focusing on substituents, molecular formulas, and CAS numbers derived from and :
| Compound Name | CAS Number | Substituent(s) | Molecular Formula (Inferred) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 108543-17-5 | F (3,3') | C₁₂H₁₀F₂N₂ | 220.23 |
| 3-Bromobenzidine | 108238-11-5 | Br (3,3') | C₁₂H₁₀Br₂N₂ | 341.94 |
| 3-Chlorobenzidine | 63390-10-3 | Cl (3,3') | C₁₂H₁₀Cl₂N₂ | 253.13 |
| 3-Methoxybenzidine | 3365-87-5 | OCH₃ (3,3') | C₁₄H₁₆N₂O₂ | 260.29 |
| 3-Nitrobenzidine | 61841-39-2 | NO₂ (3,3') | C₁₂H₁₀N₄O₄ | 290.24 |
| 4,4'-Diaminooctafluorobiphenyl | 1038-66-0 | F (multiple sites) | C₁₂H₄F₈N₂ | 320.17 |
| 3,3'-Dimethylbenzidine Dihydrofluoride | Not Provided | CH₃ (3,3') + 2HF | C₁₄H₁₈N₂·2HF | 296.30 (base + 2HF) |
Key Comparative Insights
Electronic Effects
- This could influence applications in catalysis or dye synthesis .
- Methoxy Group (OCH₃) : The electron-donating methoxy group may enhance solubility in polar solvents and alter redox behavior, making 3-Methoxybenzidine more reactive in coupling reactions than halogenated analogs.
- Nitro Group (NO₂): The strongly electron-withdrawing nitro group likely decreases basicity of the amino groups and increases stability toward oxidation, which may reduce carcinogenicity but also limit synthetic utility .
Physical Properties
- Molecular Weight Trends : Halogen size directly impacts molecular weight (Br > Cl > F), affecting volatility and melting points. For instance, 3-Bromobenzidine (341.94 g/mol) is expected to have a higher melting point than this compound (220.23 g/mol).
- Salt Forms : 3,3'-Dimethylbenzidine Dihydrofluoride (C₁₄H₁₈N₂·2HF) exemplifies how salt formation (e.g., dihydrofluoride) improves water solubility, a critical factor in industrial processing .
Toxicity and Regulatory Considerations
While explicit toxicity data are absent in the evidence, benzidine derivatives are regulated due to carcinogenic risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
